1-(3,5-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(3,5-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclohexane ring substituted with two methyl groups at positions 3 and 5, and a triazole ring attached to an amine group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The cyclohexane ring with the dimethyl substituents can be prepared through various methods, including catalytic hydrogenation of aromatic precursors or through Grignard reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the cycloaddition reaction is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the cyclohexane ring.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds.
Scientific Research Applications
1-(3,5-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-ol: Similar structure but with a hydroxyl group instead of an amine.
1-(3,5-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-thiol: Contains a thiol group instead of an amine.
1-(3,5-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-carboxylic acid: Features a carboxylic acid group.
Uniqueness
1-(3,5-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern and the presence of the amine group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(3,5-dimethylcyclohexyl)triazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-7-3-8(2)5-9(4-7)14-6-10(11)12-13-14/h6-9H,3-5,11H2,1-2H3 |
InChI Key |
LMJYUSGWIAJBMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)N2C=C(N=N2)N)C |
Origin of Product |
United States |
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